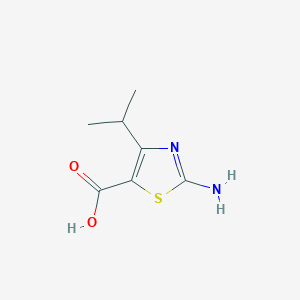![molecular formula C17H14N2O3 B11804804 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is a complex heterocyclic compound It features a unique structure that combines a benzyl group, a cyclopentane ring, and an isoxazole ring fused with a pyridine ring
Preparation Methods
The synthesis of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale synthesis.
Chemical Reactions Analysis
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like Mn(OTf)2 and t-BuOOH.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the benzyl group or the isoxazole ring, often using reagents like alkyl halides or nucleophiles.
Common reagents and conditions for these reactions include sodium alkoxide solutions (sodium ethoxide or sodium methoxide) for cyclocondensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used to develop fluorescent probes and inhibitors of protein kinases.
Mechanism of Action
The mechanism of action of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. For example, it may act as an inhibitor of protein kinases by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar compounds to 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid include:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but lack the isoxazole ring.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: This compound has a pyrazine ring instead of an isoxazole ring.
2,3-Cyclopentenopyridine: This compound features a cyclopentane ring fused with a pyridine ring but lacks the benzyl and isoxazole groups.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
6-benzyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c20-17(21)14-11-7-4-8-12(11)18-16-15(14)13(19-22-16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,21) |
InChI Key |
LWEJHPXDUPIECR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C(=O)O)C(=NO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


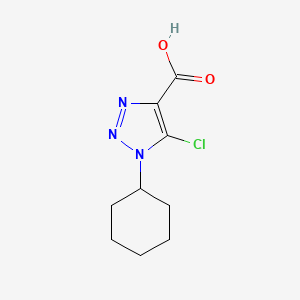
![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
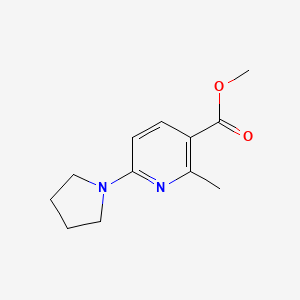

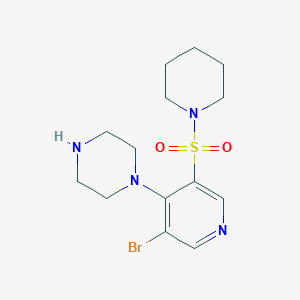

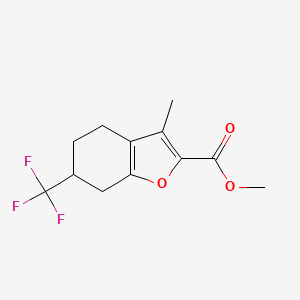
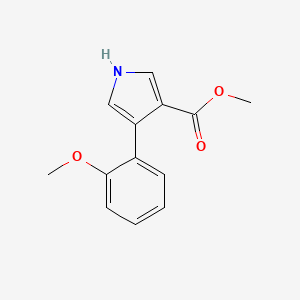

![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)



